molecular formula C11H13F3N2O B12618148 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline CAS No. 918137-48-1

2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline

Cat. No.: B12618148
CAS No.: 918137-48-1
M. Wt: 246.23 g/mol
InChI Key: WMOJSFPFTCQVPD-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline (CAS 186386-95-8) is a high-value chemical intermediate with the molecular formula C11H13F3N2O. It features a seven-membered 1,4-oxazepane ring fused with a trifluorinated aniline group, a structure of significant interest in medicinal chemistry . The 1,4-oxazepine scaffold is recognized as a versatile pharmacophore present in a notable proportion of pharmaceutical drugs, and its exploration in drug discovery is an area of active research . For instance, heterocyclic compounds containing similar structural motifs have been investigated for their uses as therapeutics, highlighting the relevance of this chemical class in developing new bioactive molecules . As a building block, this aniline derivative is primarily used in organic synthesis and pharmaceutical research for the construction of more complex molecules. Its amine group provides a handle for further functionalization, making it a versatile precursor. Researchers will find this compound particularly useful for projects focused on synthesizing novel heterocyclic compounds for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

918137-48-1

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

2,3,5-trifluoro-4-(1,4-oxazepan-4-yl)aniline

InChI

InChI=1S/C11H13F3N2O/c12-7-6-8(15)9(13)10(14)11(7)16-2-1-4-17-5-3-16/h6H,1-5,15H2

InChI Key

WMOJSFPFTCQVPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=C(C=C(C(=C2F)F)N)F

Origin of Product

United States

Preparation Methods

Nitration Step

The nitration of a compound such as 2-fluoro-4-nitroaniline can be performed using a mixture of concentrated nitric and sulfuric acids. The reaction conditions (temperature and time) must be optimized to avoid over-nitration or degradation.

Example Reaction:
$$
\text{2-Fluoro-4-nitroaniline} + \text{HNO}_3 \rightarrow \text{Nitrated Product}
$$

Reduction Step

The reduction of the nitro group can be accomplished using Raney Nickel in a hydrogen atmosphere or through chemical reduction with reagents like lithium aluminum hydride.

Example Reaction:
$$
\text{Nitrated Product} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{Aniline Derivative}
$$

Cyclization to Form Oxazepane

The cyclization step can utilize a variety of methods, including the reaction with epoxides or aldehydes in the presence of Lewis acids such as lithium triflate.

Example Reaction:
$$
\text{Aniline Derivative} + \text{Epoxide} \rightarrow \text{Oxazepane Product}
$$

Summary of Key Findings from Literature

Step Reaction Type Key Reagents Conditions Yield
1 Nitration HNO₃/H₂SO₄ 0 °C High
2 Reduction Raney Ni H₂, 50 psi Moderate
3 Cyclization Epoxide Lewis Acid High

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The oxazepane ring may contribute to the compound’s binding affinity to certain proteins or enzymes .

Comparison with Similar Compounds

Research Findings and Hypotheses

  • The target compound’s oxazepane ring, while synthetically challenging, may benefit from modular synthesis routes.
  • Biological Activity : Fluorination in the target compound likely enhances receptor affinity in kinase or GPCR targets, whereas the benzodiazepine’s fused ring system might favor histone deacetylase (HDAC) inhibition, as seen in related compounds.
  • Crystallographic Analysis : If structural data for the target compound exists, tools like SHELX may have been employed for refinement, leveraging its robustness in small-molecule crystallography .

Biological Activity

2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C11H14F3N2O
  • Molecular Weight : 228.238 g/mol
  • CAS Number : 918137-45-8

Synthesis

The synthesis of 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline typically involves the introduction of the oxazepane ring onto a trifluorinated aniline scaffold. The process can be optimized for yield and purity through various methods including nucleophilic substitution and cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines such as HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung carcinoma) with IC50 values indicating effective growth inhibition .

CompoundCell LineIC50 (µM)
5eHT-108019.56
5eMCF-725.00
5eA54930.00

The mechanism of action was linked to apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase .

Antiviral Activity

While primarily noted for its anticancer properties, compounds similar to 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline have also been evaluated for antiviral activity. However, studies indicate limited efficacy against SARS-CoV-2 with EC50 values exceeding 100 µM .

Structure-Activity Relationships (SAR)

The biological activity of 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline can be influenced by various structural modifications:

  • Fluorine Substitution : The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability.
  • Oxazepane Ring : The incorporation of the oxazepane moiety is crucial for biological activity as it contributes to the overall conformation and interaction with biological targets.

Case Studies

A case study involving the synthesis and evaluation of novel derivatives based on the oxazepane structure revealed promising results in terms of anticancer efficacy. The study utilized molecular docking techniques to predict interactions with key proteins involved in cancer cell proliferation .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline, and how can side reactions be minimized?

Answer:

  • Step 1 : Start with a fluorinated aniline precursor (e.g., 2,3,5-trifluoroaniline) and functionalize the para position via nucleophilic aromatic substitution (NAS) to introduce the oxazepane ring. Use activating groups (e.g., nitro or amino) to enhance reactivity .
  • Step 2 : For oxazepane introduction, employ cyclization reactions (e.g., ring-opening of epoxides or aziridines) or coupling with pre-formed oxazepane derivatives. Protect the aniline NH2 group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
  • Step 3 : Monitor reaction progress using 19F NMR spectroscopy to track fluorine environments and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Common pitfalls : Competing fluorodeamination or over-fluorination. Mitigate via controlled temperature (<80°C) and anhydrous conditions .

Advanced: How can computational methods guide the design of 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline derivatives for improved bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization. Compare with bioactive analogs (e.g., Contezolid’s oxazolidinone scaffold) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., bacterial ribosomes) to assess steric and electronic compatibility. Use software like AutoDock Vina with force fields optimized for fluorine interactions .
  • SAR Analysis : Synthesize derivatives with modified oxazepane substituents (e.g., methyl, hydroxyl) and correlate computed descriptors (e.g., LogP, polar surface area) with experimental MIC values .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • 19F NMR : Resolve fluorine environments (δ ~ -110 to -150 ppm) to confirm trifluoro substitution and rule out positional isomers .
  • X-ray Crystallography : Use SHELXL for refinement to resolve the oxazepane ring conformation and hydrogen-bonding networks. High-resolution data (d-spacing <0.8 Å) is essential for accurate fluorine placement .
  • Elemental Analysis : Validate C/H/N/F ratios (±0.3% tolerance). Account for fluorine’s high electronegativity in combustion calculations .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Answer:

  • Experimental Design : Perform accelerated stability studies (40°C/75% RH) in pH 1–10 buffers. Use HPLC-UV (λ = 254 nm) to track degradation products (e.g., hydrolyzed oxazepane or defluorinated byproducts) .
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life. Identify pH-dependent degradation pathways (e.g., acid-catalyzed ring-opening vs. base-induced deamination) .
  • Mitigation : Stabilize via lyophilization (for aqueous formulations) or encapsulation in pH-responsive polymers .

Basic: What solvent systems are optimal for solubility and reactivity studies?

Answer:

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility (≥50 mg/mL) for NAS reactions. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis .
  • Low-polarity solvents : Use dichloromethane (DCM) or tetrahydrofuran (THF) for catalytic reactions (e.g., palladium-mediated couplings). Confirm solubility via nephelometry .

Advanced: How does the oxazepane ring influence the compound’s pharmacokinetic properties?

Answer:

  • Metabolic Stability : The oxazepane’s saturated ring reduces CYP450-mediated oxidation compared to aromatic systems. Test in human liver microsomes (HLM) with LC-MS/MS quantification .
  • Permeability : Use Caco-2 cell assays to evaluate intestinal absorption. The ring’s flexibility may enhance membrane penetration but reduce efflux pump resistance .
  • Toxicity Screening : Assess hERG channel inhibition (patch-clamp assays) and Ames mutagenicity. Fluorine’s electronegativity may mitigate cardiotoxicity .

Basic: What purification methods are effective for isolating 2,3,5-Trifluoro-4-(1,4-oxazepan-4-yl)aniline?

Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (10–50% EA). Monitor fractions by TLC (Rf = 0.3–0.5) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high yield (>80%). Slow cooling (1°C/min) improves crystal purity .
  • Distillation : For volatile impurities, employ vacuum distillation (P < 10 mmHg, T < 150°C) with a Vigreux column .

Advanced: Can this compound serve as a catalyst or building block in dynamic covalent chemistry?

Answer:

  • Hydrazone/Imine Formation : Test catalytic activity in hydrazone exchange reactions (e.g., aniline-catalyzed systems). Monitor kinetics via 1H NMR .
  • Dynamic Combinatorial Libraries (DCLs) : Incorporate into DCLs to study self-assembly. Use HPLC-MS to identify equilibrium-driven product distributions .
  • Limitations : Fluorine’s electron-withdrawing effects may reduce nucleophilicity. Mitigate via para-substituent tuning .

Basic: How to validate synthetic yields and detect trace impurities?

Answer:

  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard. Ensure >95% purity by integrating aromatic vs. aliphatic peaks .
  • LC-HRMS : Detect sub-0.1% impurities (e.g., des-fluoro byproducts) with a C18 column and 0.1% formic acid mobile phase .

Advanced: What environmental precautions are needed for handling this compound?

Answer:

  • Degradation Studies : Use MnFe2O4/Zn2SiO4 photocatalysts under UV-Vis light to assess mineralization efficiency (>90% TOC removal). Optimize via Box-Behnken experimental design .
  • Waste Treatment : Implement Fenton’s reagent (Fe²⁺/H2O2) for oxidative degradation. Monitor aniline derivatives via GC-MS to ensure complete breakdown .

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